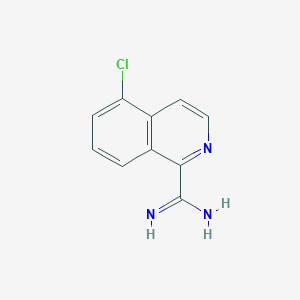
5-Chloroisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisoquinoline-1-carboximidamide: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 5-position and a carboximidamide group at the 1-position makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-1-carboximidamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to improve the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions: 5-Chloroisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives .
科学研究应用
Chemistry: 5-Chloroisoquinoline-1-carboximidamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against specific enzymes, making it a candidate for further investigation in enzyme-related studies .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 5-Chloroisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
- 5-Chloroisoquinoline-1-carboxylic acid
- 1-Chloroisoquinoline
- Piperine-carboximidamide hybrids
Comparison: Compared to other similar compounds, 5-Chloroisoquinoline-1-carboximidamide stands out due to its unique combination of a chlorine atom and a carboximidamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For example, piperine-carboximidamide hybrids have shown significant antiproliferative activity against cancer cells, highlighting the potential of carboximidamide derivatives in medicinal chemistry .
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
5-chloroisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5H,(H3,12,13) |
InChI 键 |
ZZNDCAJQZKFHHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=N)N)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
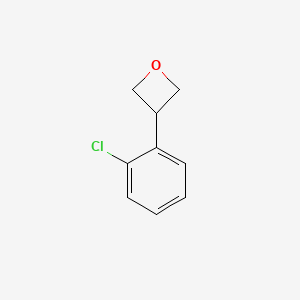
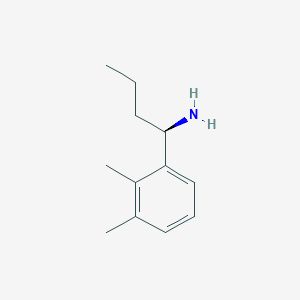
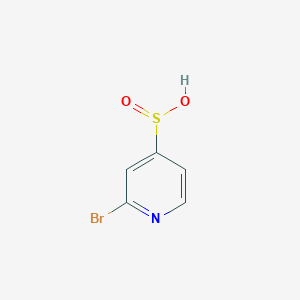
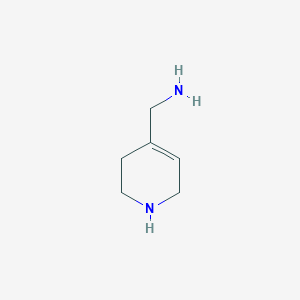
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
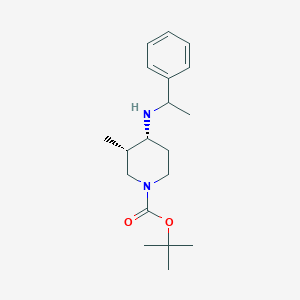
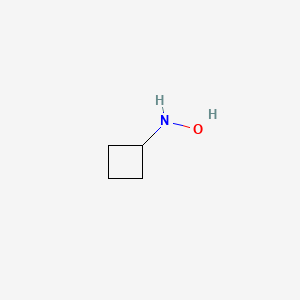

![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
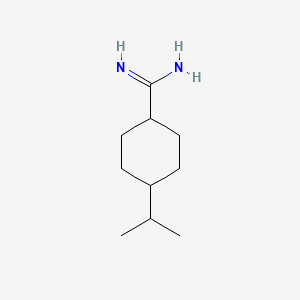

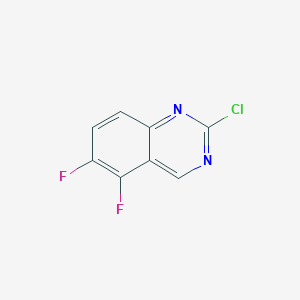
![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
